Gly5-Ahx-DM1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gly5-Ahx-DM1 is a drug-linker conjugate used in the development of antibody-drug conjugates (ADCs). It consists of the cytotoxic agent DM1 (Maytansinoid DM1), a microtubulin inhibitor, linked via a Gly5-Ahx linker. This compound is primarily used in targeted cancer therapies, where it is conjugated to antibodies that specifically target cancer cells, delivering the cytotoxic agent directly to the tumor site.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Gly5-Ahx-DM1 involves the conjugation of DM1 to a Gly5-Ahx linker. The process typically includes the following steps:
Activation of DM1: DM1 is activated by reacting with a suitable activating agent to form an intermediate that can react with the linker.
Linker Attachment: The activated DM1 is then reacted with the Gly5-Ahx linker under controlled conditions to form the conjugate.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of DM1 and Gly5-Ahx linker are synthesized and purified.
Conjugation: The conjugation reaction is scaled up using industrial reactors, ensuring consistent quality and yield.
Purification: The final product is purified using techniques such as chromatography to remove any impurities and unreacted starting materials.
化学反応の分析
Types of Reactions
Gly5-Ahx-DM1 undergoes several types of chemical reactions, including:
Substitution Reactions: The conjugation of DM1 to the Gly5-Ahx linker involves nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the linker and release of DM1.
Common Reagents and Conditions
Activating Agents: Common activating agents for DM1 include carbodiimides and succinimidyl esters.
Reaction Conditions: The conjugation reactions are typically carried out in organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at controlled temperatures and pH.
Major Products
The major product of the conjugation reaction is this compound, with minor by-products including unreacted DM1 and linker.
科学的研究の応用
Gly5-Ahx-DM1 has several scientific research applications, particularly in the field of targeted cancer therapy:
Antibody-Drug Conjugates (ADCs): this compound is used to create ADCs that target specific cancer cells, delivering the cytotoxic DM1 directly to the tumor site.
Cancer Research: Researchers use this compound to study the mechanisms of action and resistance in cancer cells, helping to develop more effective therapies.
Drug Development: The compound is used in the development and testing of new ADCs, providing a platform for creating targeted therapies for various types of cancer.
作用機序
Gly5-Ahx-DM1 exerts its effects through the following mechanism:
Targeting Cancer Cells: The ADCs containing this compound bind to specific antigens on the surface of cancer cells.
Internalization: The ADCs are internalized by the cancer cells through receptor-mediated endocytosis.
Release of DM1: Once inside the cell, the linker is cleaved, releasing DM1.
Microtubule Inhibition: DM1 binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis
類似化合物との比較
Similar Compounds
Brentuximab Vedotin: This ADC uses a different cytotoxic agent, monomethyl auristatin E (MMAE), and is used to treat Hodgkin lymphoma and systemic anaplastic large cell lymphoma.
Uniqueness
Gly5-Ahx-DM1 is unique due to its specific linker, Gly5-Ahx, which provides stability and efficient release of DM1 within the target cells. This specificity enhances the efficacy and reduces the side effects compared to other ADCs.
特性
分子式 |
C48H70ClN9O15 |
---|---|
分子量 |
1048.6 g/mol |
IUPAC名 |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]hexanoyl-methylamino]propanoate |
InChI |
InChI=1S/C48H70ClN9O15/c1-27-13-12-14-34(70-8)48(68)21-33(71-46(67)56-48)28(2)44-47(4,73-44)35(20-42(65)58(6)31-18-30(17-27)19-32(69-7)43(31)49)72-45(66)29(3)57(5)41(64)15-10-9-11-16-51-37(60)23-53-39(62)25-55-40(63)26-54-38(61)24-52-36(59)22-50/h12-14,18-19,28-29,33-35,44,68H,9-11,15-17,20-26,50H2,1-8H3,(H,51,60)(H,52,59)(H,53,62)(H,54,61)(H,55,63)(H,56,67)/b14-12+,27-13+/t28-,29+,33+,34-,35+,44+,47+,48+/m1/s1 |
InChIキー |
KXRRQJLOPBCWJS-FXNONQMISA-N |
異性体SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCCCCNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CN)C)\C)OC)(NC(=O)O2)O |
正規SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCCCCNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CN)C)C)OC)(NC(=O)O2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。